Xu Liu,
Yue Qiu,
Yanhua Liu,
Ning Huang,
Cai Hua,
Qianqian Wang,
Zeqing Wu,
Junxiu Lu,
Ping Song,
Jian Xu,
Peng Li,
Yaling Yin
PMID: 33051984
DOI:
10.1002/jbt.22639
Abstract
Doxorubicin (DOX) is a very effective broad-spectrum anticancer drug, yet its clinical application is badly restricted due to its serious side effects. Citronellal (CT), a specialized metabolite of plants found in Cymbopogon spp., is proved to exhibit many beneficial properties. In the current study, we intended to investigate the effect of CT on DOX-induced hepatotoxicity in rats. Rats were treated with CT (200 mg/kg b.w./day orally), and given DOX (2.5 mg/kg b.w./week, intraperitoneally) to induce hepatotoxicity for six consecutive weeks. The results showed that CT administration could attenuate the DOX-induced pathological changes of liver tissues and ameliorated the inappropriate alteration of liver function biomarkers (serum glutamic aspartate aminotransferase, glutamic pyruvic transaminase, and albumin) in serum and oxidative stress parameters (malondialdehyde, superoxide dismutase, and reduced glutathione) in the liver. Moreover, CT mitigated the Bax/Bcl-2 ratio and caspase-3 expression to inhibit cell apoptosis. Further study indicated that CT therapy could enhance the protein levels of p-PI3K, p-Akt, and CD31 in the liver. These results demonstrate that CT can ameliorate DOX-induced hepatotoxicity in rats mediated by antioxidative stress, antiapoptosis, and proangiogenesis.
Bagora Bayala,
Ahmed Y Coulibaly,
Florencia W Djigma,
Bolni Marius Nagalo,
Silvère Baron,
Gilles Figueredo,
Jean-Marc A Lobaccaro,
Jacques Simpore
PMID: 32304294
DOI:
10.1515/bmc-2020-0007
Abstract
Objectives Natural products commonly used in traditional medicine, such as essential oils (EOs), are attractive sources for the development of molecules with anti-proliferative activities for future treatment of human cancers, e.g., prostate and cervical cancer. In this study, the chemical composition of the EO from Cymbopogon nardus was characterized, as well as its antioxidativeproperties and anti-inflammatory and antiproliferative activities on LNCaP cells derived from prostate cancer. Methods The chemical composition of the EO was determined by GC/FID and GC/MS analyses. The antioxidative properties were assessed using DPPH radical scavenging assay and ABTS+• radical cation decolorization assay, and the anti-inflammatory capacity was determined by the inhibition of the lipoxygenase activity. Antiproliferative activity was evaluated by MTT assay. Results Collectively, our data show that the major constituents of C. nardus EO are citronellal (33.06 %), geraniol (28.40 %), nerol (10.94 %), elemol (5.25 %) and delta-elemene (4.09 %). C. nardus EO shows modest antioxidant and anti-inflammatory activity compared to the standard galic acid. C. nardus EO exhibits the best antiproliferative activity on the prostate cancer cell line LNCaP with an IC50 of 58.0 ± 7.9 μg/mL, acting through the induction of the cell cycle arrest. Conclusions This study has determined that C. nardus EO efficiently triggers cytotoxicity and pens a new field of investigation regarding the putative use of this EO in vivo.
J Joe Hull,
Yu-Wen Yang,
Katelyn Miyasaki,
Colin S Brent
PMID: 32113955
DOI:
10.1016/j.jinsphys.2020.104038
Abstract
Lygus hesperus isa key pest of many economically important crops across western North America. Central to many aspects of the lives of these insects is chemical signalling, with identified roles in host plant selection, aggregation and passive mate guarding. The development of novel monitoring and control approaches for this insect will rely on a sound understanding of how these cues are perceived and processed, and their impact on behavior. Towards this end, we investigated allyl isothiocyanate, cinnamaldehyde and citronellal, compounds that are noxious repellents to other insects. We found that L. hesperus avoided areas containing the three compounds and that exposure induced increases in movement velocity and duration in both nymphs and adults. This suggests these compounds may work as repellents. To better understand the underlying physiology of this response, RNA interference by dsRNA injection was used to inhibit the expression of two chemosensory-associated proteins, the odorant receptor co-receptor (Orco) and the transient receptor potential A (TRPA1) channel. While knockdown of Orco did not change the reaction of adult females to citronellal, TRPA1 silencing effectively eliminated the induced increase to movement, suggesting a chemoperceptory role in citronellal detection.
Khan Bilal Mukhtar Ahmed,
M Masroor A Khan,
Ajmat Jahan,
Husna Siddiqui,
Moin Uddin
PMID: 31862372
DOI:
10.1016/j.ijbiomac.2019.12.130
Abstract
Oligomers derived through irradiation of marine polysaccharides have generated a lot of interest of plant biologists as the application of these molecules has yielded positive results regarding various plant processes. To comprehend the previously established growth-promoting activity of irradiated chitosan (ICH) and to gain insight of the structure-property relationship, gamma rays induced structural changes were analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy,
C-Nuclear Magnetic Resonance (NMR) spectroscopy and Scanning Electron Microscopy (SEM). Moreover, to study the bioactivity of ICH samples a pot experiment was conducted on citronella grass (Cymbopogon winterianus) to access its response to foliar application of various levels (40, 60, 80 and 100 mg L
) of ICH in terms of growth, physiological attributes and essential oil (EO) production. The application of ICH at 80 mg L
(ICH-80) resulted in the maximum values of most of the attributes studied. Due to this treatment, the maximum improvement in the content (29.58%) and yield (90.81%) of EO in Cymbopogon winterianus were achieved. Gas chromatography-mass spectrometry (GC-MS) analysis revealed that ICH-80 also increased the content of citronellal (14.81%) and geraniol (18.15%) of the EO as compared to the control.
A M Api,
D Belsito,
S Biserta,
D Botelho,
M Bruze,
G A Burton Jr,
J Buschmann,
M A Cancellieri,
M L Dagli,
M Date,
W Dekant,
C Deodhar,
A D Fryer,
S Gadhia,
L Jones,
K Joshi,
A Lapczynski,
M Lavelle,
D C Liebler,
M Na,
D O'Brien,
A Patel,
T M Penning,
G Ritacco,
F Rodriguez-Ropero,
J Romine,
N Sadekar,
D Salvito,
T W Schultz,
F Siddiqi,
I G Sipes,
G Sullivan,
Y Thakkar,
Y Tokura,
S Tsang
PMID: 33453335
DOI:
10.1016/j.fct.2021.111991
Abstract
Abeer A Mohamed,
Said I Behiry,
Hosny A Younes,
Nader A Ashmawy,
Mohamed Z M Salem,
Ofelia Márquez-Molina,
Alberto Barbabosa-Pilego
PMID: 31247257
DOI:
10.1016/j.micpath.2019.103604
Abstract
The present study describes the possibility of using some essential oils and monoterpens as bioagents against the growth of Ralstonia solanacearum, a causal bacterium of potato brown rot disease. Eight isolates of the bacterium were recovered from infected potato tubers, showing typical symptoms of the disease, Isolates were identified as R.solanacearum phylotype II, based on biochemical and physiological characteristics, as well as, at the molecular level through PCR analysis. Three essential oils extracted from Corymbia citriodora (leaves), Cupressus sempervirens (aerial parts), and Lantana camara (aerial parts) were evaluated for their antibacterial activity against eight isolates of R. solanacearum phylotype II. Results demonstrated that L. camara essential oil (concentration 5000 μg/mL) had the highest effects against the RsMo2, RsSc1 and Rs48, with inhibition zone (IZ) values of 17.33, 16.33, and 17.50 mm, respectively, also against Rs2 (IZ 14.33 mm), and RsIs2 (IZ 16 mm). C. citriodora oil showed the highest activity against RsBe2 (IZ 14 mm), RsFr4 (IZ 13.66 mm) and RsNe1 (IZ 13.66 mm). Gas Chromatography-Mass Spectrometry (GC-MS-FID) analyzed the chemical composition of these essential oils. It was proved that L. camara leaves contains mainly trans-caryophyllene (16.24%) and α-humulene (9.55%), in C. citriodora oil were α-citronellal (56.55%), α-citronellol (14.89%), and citronellol acetate (13.04%), and in Cup. sempervirens aerial parts were cedrol (22.17%), and Δ3-carene (18.59%). Five monoterpenes were evaluated against the most resistance Ralstonia isolate RsFr5 to the three studied essential oils and found that limonene had the highest effect against it compared with the lowest thymol. The results proved the strong bio effects of the essential oil from L. camara leaves as a natural product contained monoterpenes that can inhibit the growth of tested R. solanacearum phylotype II isolates.
Viviani Nardini,
Vinicius Palaretti,
Luis Gustavo Dias,
Gil Valdo José da Silva
PMID: 31382590
DOI:
10.3390/molecules24152830
Abstract
A chiral derivatizing agent (CDA) with the aldehyde function has been widely used in discriminating chiral amines because of the easy formation of imines under mild conditions. There is a preference for the use of cyclic aldehydes as a CDA since their lower conformational flexibility favors the differentiation of the diastereoisomeric derivatives. In this study, the imines obtained from the reaction between (
)-citronellal and the chiral amines (
-butylamine, methylbenzylamine, and amphetamine) were analyzed by the nuclear Overhauser effect (NOE). Through NOE, it was possible to observe that the ends of the molecules were close, suggesting a quasi-folded conformation. This conformation was confirmed by theoretical calculations that indicated the London forces and the molecular orbitals as main justifications for this conformation. This conformational locking explains the good separation of
C NMR signals between the diastereomeric imines obtained and, consequently, a good determination of the enantiomeric excess using the open chain (
)-citronellal as a CDA.
Chen-Yu Qian,
Wen-Xuan Quan,
Zhang-Min Xiang,
Chao-Chan Li
PMID: 31547401
DOI:
10.3390/molecules24183327
Abstract
Volatile compounds in flowers of
,
,
, and
were analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC) coupled with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS). A significantly increased number of compounds was separated by GC×GC compared to conventional one-dimensional GC (1DGC), allowing more comprehensive understanding of the volatile composition of
flowers. In total, 129 volatile compounds were detected and quantified. Among them, hexanal, limonene, benzeneacetaldehyde, 2-nonen-1-ol, phenylethyl alcohol, citronellal, isopulegol, 3,5-dimethoxytoluene, and pyridine are the main compounds with different content levels in all flower samples. 1,2,3-trimethoxy-5-methyl-benzene exhibits significantly higher content in
compared to in the other three species, while isopulegol is only found in
and
.
Weijian Wu,
Shanshan Li,
Min Yang,
Yongwen Lin,
Kaibin Zheng,
Komivi Senyo Akutse
PMID: 33122679
DOI:
10.1038/s41598-020-75782-3
Abstract
Anopheles gambiae s.s. is a key vector of Plasmodium parasites. Repellents, which may be a promising alternative to pesticides used to control malaria mosquitoes. Although citronellal is a known mosquito repellent, its repellency characteristics are largely unknown. Determining the specific odorant-binding proteins (OBPs) and odorant receptors (ORs) that detect and transfer the citronellal molecule in A. gambiae s.s. will help to define the mode of action of this compound. In this research, we assessed the repellent activity of citronellal in A. gambiae s.s. using a Y-tube olfactory meter, screened candidate citronellal-binding OBPs and ORs using reverse molecular docking, clarified the binding properties of predicted proteins for citronellal using fluorescence competition binding assay. Results showed that citronellal had a dosage effect on repelling A. gambiae s.s.. The 50% repellent rate was determined to be 4.02 nmol. Results of simulated molecular docking showed that the only proteins that bound tightly with citronellal were AgamOBP4 and AgamORC7. Fluorescence competitive binding assays confirmed the simulations. This research determined that citronellal was captured by AgamOBP4 and transmitted to AgamORC7 in A. gambiae s.s.. Our study will be beneficial in the further understanding the repellent mechanism of citronellal against A. gambiae s.s..
Laurence Lins,
Simon Dal Maso,
Berenice Foncoux,
Anouar Kamili,
Yoann Laurin,
Manon Genva,
M Haissam Jijakli,
Caroline De Clerck,
Marie Laure Fauconnier,
Magali Deleu
PMID: 31426453
DOI:
10.3390/ijms20164007
Abstract
Since the 50's, the massive and "environmental naïve" use of synthetic chemistry has revolutionized the farming community facing the dramatic growth of demography. However, nowadays, the controversy grows regarding the long-term harmful effects of these products on human health and the environment. In this context, the use of essential oils (EOs) could be an alternative to chemical products and a better understanding of their mode of biological action for new and optimal applications is of importance. Indeed, if the biocidal effects of some EOs or their components have been at least partly elucidated at the molecular level, very little is currently known regarding their mechanism of action as herbicides at the molecular level. Here, we showed that cinnamon and Java citronella essential oils and some of their main components, i.e.,, cinnamaldehyde (CIN), citronellal (CitA), and citronellol (CitO) could act as efficient herbicides when spread on
leaves. The individual EO molecules are small amphiphiles, allowing for them to cross the mesh of cell wall and directly interact with the plant plasma membrane (PPM), which is one of the potential cellular targets of EOs. Hence, we investigated and characterized their interaction with biomimetic PPM while using an integrative biophysical approach. If CitO and CitA, maintaining a similar chemical structure, are able to interact with the model membranes without permeabilizing effect, CIN belonging to the phenylpropanoid family, is not. We suggested that different mechanisms of action for the two types of molecules can occur: while the monoterpenes could disturb the lipid organization and/or domain formation, the phenylpropanoid CIN could interact with membrane receptors.